molecular formula C9H8Cl2O3 B1425221 Methyl 2-(3,5-dichlorophenyl)-2-hydroxyacetate CAS No. 1249705-88-1

Methyl 2-(3,5-dichlorophenyl)-2-hydroxyacetate

Cat. No.: B1425221
CAS No.: 1249705-88-1
M. Wt: 235.06 g/mol
InChI Key: ZIRDWWNAXJFVAZ-UHFFFAOYSA-N
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Description

Methyl 2-(3,5-dichlorophenyl)-2-hydroxyacetate is an organic compound characterized by the presence of a methyl ester group, a hydroxyl group, and a dichlorophenyl group

Properties

IUPAC Name

methyl 2-(3,5-dichlorophenyl)-2-hydroxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O3/c1-14-9(13)8(12)5-2-6(10)4-7(11)3-5/h2-4,8,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIRDWWNAXJFVAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC(=CC(=C1)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(3,5-dichlorophenyl)-2-hydroxyacetate can be synthesized through several methods. One common approach involves the esterification of 2-(3,5-dichlorophenyl)-2-hydroxyacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature and pressure, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3,5-dichlorophenyl)-2-hydroxyacetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of methyl 2-(3,5-dichlorophenyl)-2-oxoacetate.

    Reduction: The ester group can be reduced to an alcohol, yielding 2-(3,5-dichlorophenyl)-2-hydroxyethanol.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms under basic conditions.

Major Products Formed

    Oxidation: Methyl 2-(3,5-dichlorophenyl)-2-oxoacetate.

    Reduction: 2-(3,5-dichlorophenyl)-2-hydroxyethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(3,5-dichlorophenyl)-2-hydroxyacetate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism by which methyl 2-(3,5-dichlorophenyl)-2-hydroxyacetate exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The presence of the dichlorophenyl group enhances its binding affinity to certain molecular targets, making it a valuable compound in drug design.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(3,5-dichlorophenyl)-2-oxoacetate: An oxidized derivative with a carbonyl group instead of a hydroxyl group.

    2-(3,5-dichlorophenyl)-2-hydroxyethanol: A reduced derivative with an alcohol group instead of an ester group.

    3,5-dichlorophenylacetic acid: A related compound lacking the ester and hydroxyl groups.

Uniqueness

Methyl 2-(3,5-dichlorophenyl)-2-hydroxyacetate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the ester and hydroxyl groups allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis.

Biological Activity

Methyl 2-(3,5-dichlorophenyl)-2-hydroxyacetate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on its biological activity, including synthesis, mechanisms of action, and efficacy against various pathogens.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C₉H₈Cl₂O₃
  • InChI Key : ZIRDWWNAXJFVAZ
  • CAS Number : Not specified in the sources

The compound features a dichlorophenyl group that contributes to its biological activity, particularly through interactions with cellular targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to this compound.

In Vitro Studies

  • Antibacterial Activity :
    • The compound has shown promising activity against multi-drug resistant Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. For instance, derivatives with similar structures demonstrated minimum inhibitory concentrations (MICs) as low as 64 µg/mL against methicillin-resistant strains .
    • A study indicated that modifications to the compound's structure could enhance its antibacterial efficacy. For example, substituents that are electron-withdrawing were found to improve antimicrobial activity compared to electron-donating groups .
  • Antifungal Activity :
    • The compound has been tested against pathogenic fungi like Candida auris and Aspergillus fumigatus. The results suggested that certain derivatives could inhibit fungal growth effectively, with MIC values reported at 16 µg/mL for some strains .

Anticancer Activity

This compound has also been investigated for its anticancer potential.

Case Studies

  • In a study involving human lung cancer cell lines (A549), compounds structurally related to this compound exhibited significant cytotoxic effects. The most potent derivatives demonstrated higher cytotoxicity than established chemotherapeutic agents .
  • The mechanism of action appears to involve apoptosis induction in cancer cells, although further research is needed to elucidate specific pathways affected by this compound.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

Substituent TypeEffect on Activity
Electron-withdrawingIncreased antimicrobial activity
Electron-donatingDecreased antimicrobial activity
Hydroxyl groupsPotential enhancement of anticancer properties

This table summarizes how different structural modifications can impact the biological efficacy of the compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-(3,5-dichlorophenyl)-2-hydroxyacetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(3,5-dichlorophenyl)-2-hydroxyacetate

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